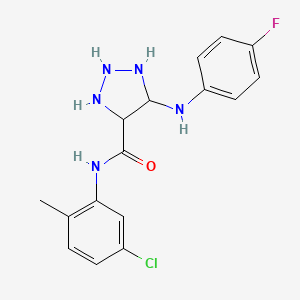

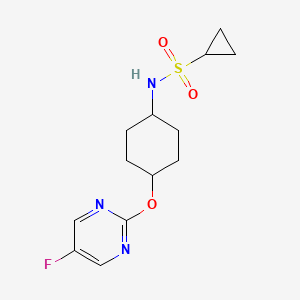

![molecular formula C20H13Cl3N2O B2573279 2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-1,3-benzimidazole CAS No. 338791-29-0](/img/structure/B2573279.png)

2-(4-chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-1,3-benzimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Chlorophenyl)-1-[(2,6-dichlorobenzyl)oxy]-1H-1,3-benzimidazole (DCBZ) is a synthetic, heterocyclic compound derived from an imidazole ring structure, and is used in a variety of scientific research applications. DCBZ has been found to have a number of biochemical and physiological effects, and is used in a variety of lab experiments due to its advantageous properties.

Scientific Research Applications

Anti-Tumor and Anti-Metastatic Properties Extensive research on derivatives of benzimidazole, such as the one mentioned, has demonstrated significant anti-tumor and anti-metastatic effects. For instance, studies have shown that 3-(p-chlorophenyl)-2,3-dihydro-3-hydroxythiazolo(3,2-alpha)-benzimidazole-2-acetic acid exhibits potent anti-tumor and anti-metastatic activities, suggesting a potential for these compounds in cancer treatment and management (Fenichel, Gregory & Alburn, 1976).

Pharmacological Significance Benzimidazole derivatives are also significant in pharmacology, particularly in developing anxiolytic and analgesic agents. Research has led to the synthesis of novel derivatives exhibiting promising potentials as anxiolytic and analgesic agents, indicating the chemical's broad therapeutic applications (Maltsev et al., 2021).

In-vivo Biological Impact Further studies delve into the in-vivo biological impact of benzimidazole derivatives. They have been shown to possess analgesic and anti-inflammatory activities, as observed in synthesized 2-methylaminobenzimidazole derivatives. This indicates the potential of these compounds in developing treatments for conditions involving pain and inflammation (Achar, Hosamani & Seetharamareddy, 2010).

Impact on Cytochromes and Oxidases Research has also explored the interaction of benzimidazole derivatives with cytochromes and oxidases. Benzimidazole derivatives have been found to be effective inhibitors of aryl hydrocarbon hydroxylase and aminopyrine N-demethylase activities, indicating their potential role in modulating enzymatic activities in biological systems (Murray & Ryan, 1983).

Parasitic Disease Management The compound's derivatives have also shown promise in treating parasitic diseases. For instance, a study on the benzimidazole prodrug revealed significant morphological damage to Echinococcus multilocularis metacestodes, suggesting a potential role in treating alveolar hydatid disease (Walchshofer et al., 1990).

Properties

IUPAC Name |

2-(4-chlorophenyl)-1-[(2,6-dichlorophenyl)methoxy]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl3N2O/c21-14-10-8-13(9-11-14)20-24-18-6-1-2-7-19(18)25(20)26-12-15-16(22)4-3-5-17(15)23/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISQGQDUPOBXKEM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(N2OCC3=C(C=CC=C3Cl)Cl)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

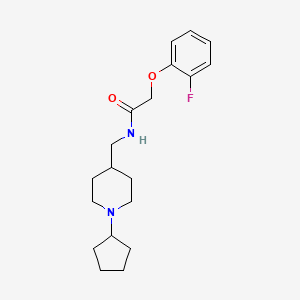

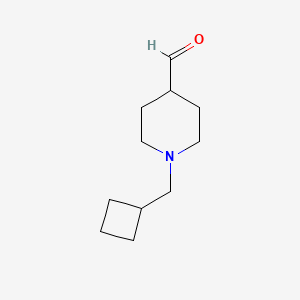

![(2S,4R)-1-[(2S)-2-[[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B2573200.png)

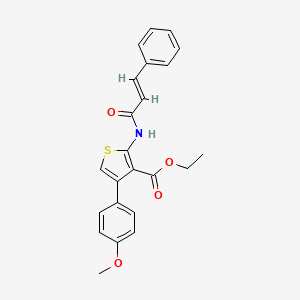

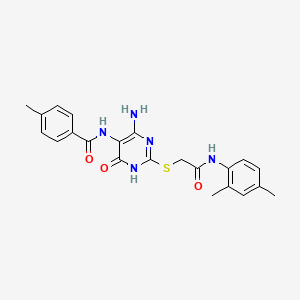

![1-(1,3-Benzodioxol-5-yl)-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2573203.png)

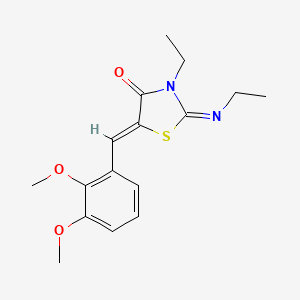

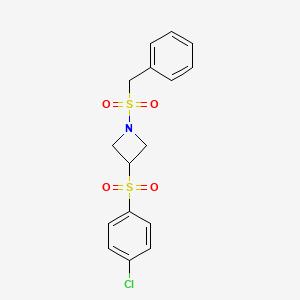

![Methyl 7-(2,3-dichlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2573205.png)

![2-{[1-(3-Fluoro-4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(4-fluorophenyl)-2,3-dihydropyridazin-3-one](/img/structure/B2573209.png)

![6-(3-Chloro-2-methylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2573213.png)

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-methylquinolin-4(1H)-one](/img/structure/B2573218.png)